1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4H-pyrazine-2,3-dione is an organic compound with a unique structure that combines a methoxyphenyl group with a pyrazine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione typically involves the reaction of 2-methoxyaniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazine-2,3-dione structure. The reaction is usually carried out in an organic solvent such as acetonitrile, with a catalyst like Yb(OTf)3 to facilitate the cyclization process .
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The intermediate products can be purified by recrystallization from suitable solvents to ensure high purity of the final compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4H-pyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-4H-pyrazine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different core structure.
4-(2-Methoxyphenyl)piperazine: Similar structure but with a different substitution pattern on the aromatic ring
Uniqueness: 1-(2-Methoxyphenyl)-4H-pyrazine-2,3-dione is unique due to its pyrazine-2,3-dione core, which imparts distinct chemical and biological properties compared to other methoxyphenyl derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFLGPMUDOVBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.